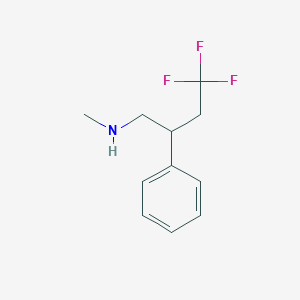
4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine
Übersicht
Beschreibung
4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,4,4-Trifluoro-N-methyl-2-phenylbutan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14F3N
- Molecular Weight : 227.24 g/mol
- Functional Groups : Trifluoromethyl group (-CF₃), amine group (-NH)
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. For instance, studies indicate that similar trifluoromethylated compounds can inhibit dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.
Table 1: Biological Activities of this compound
Case Study 1: DPP-IV Inhibition
In a study examining the pharmacological effects of various phenylbutanamine derivatives, this compound was identified as a promising DPP-IV inhibitor. At a dosage of 3 mg/kg, it demonstrated over 80% inhibition of DPP-IV activity within 24 hours . This level of efficacy is comparable to established DPP-IV inhibitors like omarigliptin.
Case Study 2: Neuropharmacological Effects
Research on structurally similar compounds indicated that the trifluoromethyl group enhances binding affinity to serotonin transporters. This suggests that this compound may exhibit antidepressant-like effects by increasing serotonin availability in the synaptic cleft . Further studies are needed to confirm these effects in vivo.
Discussion
The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group not only enhances potency but also influences pharmacokinetic properties such as absorption and metabolism.
Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Comparative Studies : To assess its efficacy against other known inhibitors in clinical settings.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEAGJYLOJWVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















